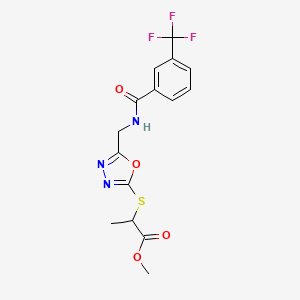

Methyl 2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate

Description

Properties

IUPAC Name |

methyl 2-[[5-[[[3-(trifluoromethyl)benzoyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4S/c1-8(13(23)24-2)26-14-21-20-11(25-14)7-19-12(22)9-4-3-5-10(6-9)15(16,17)18/h3-6,8H,7H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIKVAGWVQZYEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, an oxadiazole moiety, and a thioether linkage, which are known to influence biological activity. The molecular formula is , with a molecular weight of approximately 352.34 g/mol.

1. Anticancer Activity

Various studies have explored the anticancer potential of compounds containing oxadiazole and trifluoromethyl groups. For instance, research has shown that oxadiazole derivatives exhibit cytotoxic effects against several cancer cell lines. In one study, compounds similar to this compound demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Compound B | A549 (Lung Cancer) | 20 | Cell cycle arrest |

| This compound | Various | TBD | TBD |

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. A study indicated that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

3. Anti-inflammatory Effects

Research suggests that compounds with trifluoromethyl groups can modulate inflammatory pathways. In vitro studies indicate that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential applications in treating inflammatory diseases.

Case Studies

- Study on Anticancer Properties : A recent study evaluated the efficacy of this compound on human cancer cell lines. Results showed that the compound induced apoptosis through mitochondrial pathways, leading to increased caspase activity .

- Antimicrobial Assessment : In a comparative study of various oxadiazole derivatives, this compound demonstrated superior antibacterial activity against resistant strains of bacteria .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to methyl 2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate have been synthesized and tested against various cancer cell lines. These studies indicate that such compounds can exhibit significant cytotoxic effects, making them candidates for further development as anticancer agents .

Anti-inflammatory Properties

Compounds with trifluoromethyl groups have been investigated for their anti-inflammatory properties. In silico docking studies suggest that derivatives of this compound may act as inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory processes . This positions the compound as a potential therapeutic agent for treating inflammatory diseases.

Agricultural Science

Pesticidal Activity

The incorporation of oxadiazole derivatives in agricultural formulations has shown promise in pest control. Research indicates that compounds similar to this compound can exhibit fungicidal and insecticidal activities. These findings suggest that such compounds could be developed into effective agrochemicals to combat various agricultural pests and diseases .

Material Science

Polymer Chemistry

The unique structural characteristics of this compound allow it to be utilized in polymer chemistry. The trifluoromethyl group can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. This application is particularly relevant in developing advanced materials for high-performance applications .

Case Studies

Q & A

Q. What are the critical parameters for optimizing the synthesis of Methyl 2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate?

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Elevated temperatures (e.g., reflux conditions) are often needed for cyclization steps, such as forming the oxadiazole ring .

- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility of intermediates, while protic solvents aid in acid-catalyzed condensations .

- Reaction time : Over-reaction can lead to side products like hydrolyzed esters or thioether oxidation; monitoring via TLC is recommended .

- Catalysts : Bases like KOH or coupling agents (e.g., EDC/HOBt) are critical for amide bond formation between the trifluoromethylbenzamide and oxadiazole moieties .

Q. How can the molecular structure of this compound be confirmed experimentally?

Use a combination of:

- NMR spectroscopy : and NMR to verify proton environments (e.g., trifluoromethyl group at ~δ 120–130 ppm in -NMR) and ester/amide linkages .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the oxadiazole-thioether backbone .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm, N-H bend at ~3300 cm) .

- X-ray crystallography : For absolute conformation validation, though this requires high-purity crystals .

Q. What strategies are recommended to improve the compound’s solubility for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in aqueous buffers .

- pH adjustment : The propanoate ester’s hydrolysis under basic conditions (pH >8) can enhance solubility but may alter bioactivity .

- Salt formation : Synthesize sodium/potassium salts via saponification of the methyl ester (requires post-synthesis modification) .

Advanced Research Questions

Q. How can researchers design biochemical assays to study this compound’s interactions with target enzymes?

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., kinases, proteases) and measure binding kinetics (K, k, k) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .

- Fluorescence polarization : Use fluorescently labeled analogs to monitor competitive displacement in real time .

- Control experiments : Include structurally similar analogs (e.g., methyl-to-ethyl ester variants) to assess specificity .

Q. How should conflicting bioactivity data (e.g., varying IC50_{50}50 values across cell lines) be resolved?

- Orthogonal assays : Validate results using unrelated methods (e.g., cell viability vs. target-specific enzymatic inhibition) .

- Metabolic stability testing : Assess compound degradation in cell culture media (e.g., esterase-mediated hydrolysis) using LC-MS .

- Structural analogs : Compare activity of derivatives lacking the trifluoromethyl group or oxadiazole ring to identify pharmacophores .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with target proteins (e.g., ATP-binding pockets) .

- MD simulations : Simulate ligand-protein complexes for ≥100 ns to assess stability and conformational changes .

- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl position) with bioactivity datasets .

Q. How can regioselectivity challenges during oxadiazole ring formation be addressed?

- Protecting groups : Temporarily block reactive sites (e.g., amine or thiol groups) during cyclization .

- Microwave-assisted synthesis : Enhances regioselectivity by accelerating reaction kinetics and reducing side pathways .

- Spectroscopic monitoring : Use in-situ -NMR to track intermediate formation and adjust conditions dynamically .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (HO) .

- HPLC stability assays : Monitor degradation products over time in simulated gastric/intestinal fluids .

- Thermal analysis : TGA and DSC to determine decomposition temperatures and phase transitions .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Core modifications : Synthesize analogs with variations in the oxadiazole ring (e.g., 1,2,4-thiadiazole replacement) or trifluoromethylbenzamide group .

- Bioisosteric replacements : Substitute the thioether linkage with sulfone or sulfoxide groups to assess electronic effects .

- In vivo testing : Prioritize derivatives with <10 μM IC in cell-based assays for pharmacokinetic profiling (e.g., C, t) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.